molecular formula C12H9N3O3S B11075982 [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid

[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid

Cat. No.: B11075982
M. Wt: 275.29 g/mol
InChI Key: VWCCPDYRGOYSRL-UHFFFAOYSA-N
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Description

2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of the benzothiazole and pyrazole rings through an acetic acid linker.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes, potentially inhibiting their activity . The pyrazole ring can interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzothiazole and pyrazole rings in 2-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETIC ACID provides it with distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C12H9N3O3S/c16-10-5-7(6-11(17)18)14-15(10)12-13-8-3-1-2-4-9(8)19-12/h1-5,14H,6H2,(H,17,18)

InChI Key

VWCCPDYRGOYSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)CC(=O)O

Origin of Product

United States

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